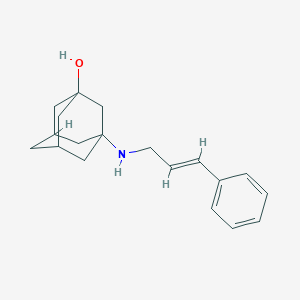![molecular formula C17H27NO3 B271954 2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-1-butanol](/img/structure/B271954.png)
2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-1-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-1-butanol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of β-adrenergic receptor agonists and has been studied extensively for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of 2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-1-butanol involves its selective agonistic effect on the β2-adrenergic receptor. This receptor is found in the smooth muscle of the respiratory tract and is involved in the regulation of smooth muscle relaxation. When this compound binds to the β2-adrenergic receptor, it activates a cascade of intracellular signaling pathways that ultimately lead to smooth muscle relaxation.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been shown to increase the levels of cyclic adenosine monophosphate (cAMP) in the smooth muscle, which ultimately leads to smooth muscle relaxation. This compound has also been shown to decrease the levels of intracellular calcium ions, which are involved in the contraction of smooth muscle. These effects ultimately lead to the relaxation of the smooth muscle in the respiratory tract, making it easier to breathe.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-1-butanol in lab experiments is its selective agonistic effect on the β2-adrenergic receptor. This makes it a useful tool for studying the role of this receptor in the regulation of smooth muscle relaxation. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to have toxic effects on the liver and kidneys at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-1-butanol. One area of research is the development of more potent and selective agonists of the β2-adrenergic receptor. Another area of research is the study of the potential therapeutic applications of this compound in the treatment of other respiratory disorders, such as cystic fibrosis and bronchitis. Finally, there is a need for further research into the potential toxicity of this compound and its effects on different organs and tissues in the body.
Synthesemethoden
2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-1-butanol can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 3-allyl-4-ethoxy-5-methoxybenzaldehyde with sodium borohydride to form the corresponding alcohol. This alcohol is then treated with 4-bromo-1-butanol in the presence of potassium carbonate to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-1-butanol has been extensively studied for its potential therapeutic applications. It has been shown to have a selective agonistic effect on the β2-adrenergic receptor, which is involved in the regulation of smooth muscle relaxation. This compound has been studied for its potential use in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.
Eigenschaften
Molekularformel |
C17H27NO3 |
|---|---|
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
2-[(4-ethoxy-3-methoxy-5-prop-2-enylphenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C17H27NO3/c1-5-8-14-9-13(11-18-15(6-2)12-19)10-16(20-4)17(14)21-7-3/h5,9-10,15,18-19H,1,6-8,11-12H2,2-4H3 |
InChI-Schlüssel |
PBUWUAWCWKJENX-UHFFFAOYSA-N |
SMILES |
CCC(CO)NCC1=CC(=C(C(=C1)OC)OCC)CC=C |
Kanonische SMILES |
CCC(CO)NCC1=CC(=C(C(=C1)OC)OCC)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine](/img/structure/B271875.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B271876.png)
![2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B271877.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(4-fluorophenyl)ethanamine](/img/structure/B271878.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(2-fluorophenyl)ethanamine](/img/structure/B271879.png)
![3-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-adamantanol](/img/structure/B271883.png)
![3-[(5-Chloro-2-ethoxybenzyl)amino]-1-adamantanol](/img/structure/B271885.png)

![3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-1-adamantanol](/img/structure/B271887.png)
![3-[(Pyridin-3-ylmethyl)amino]adamantan-1-ol](/img/structure/B271888.png)
![1-{3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]propyl}-2-pyrrolidinone](/img/structure/B271890.png)
![1-[3-({[5-(2,4-Dichlorophenyl)-2-furyl]methyl}amino)propyl]-2-pyrrolidinone](/img/structure/B271891.png)
![1-(3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propyl)-2-pyrrolidinone](/img/structure/B271892.png)
![1-(3-{[4-(Methylsulfanyl)benzyl]amino}propyl)pyrrolidin-2-one](/img/structure/B271893.png)